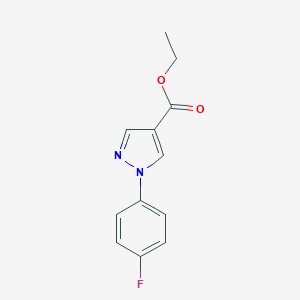

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUROLLIWZOVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566687 | |

| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138907-73-0 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research. The document details the necessary reagents, a step-by-step experimental protocol, and relevant quantitative data.

Overview of the Synthesis Pathway

The most common and efficient synthesis of this compound involves a cyclocondensation reaction. This method utilizes the reaction of a substituted hydrazine, specifically 4-fluorophenylhydrazine, with a β-dicarbonyl compound equivalent, diethyl ethoxymethylenemalonate. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring system.

Below is a visualization of the logical relationship in this synthesis.

Caption: Logical flow of the synthesis of this compound.

Reagents and Materials

Quantitative data and key properties of the starting materials and the final product are summarized below for ease of reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Fluorophenylhydrazine hydrochloride | 823-85-8 | C₆H₈ClFN₂ | 162.59 | Off-white to pink or brown solid; Melting Point: 281-285 °C[1] |

| Diethyl ethoxymethylenemalonate | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | Colorless to pale yellow liquid; Boiling Point: 279-281 °C[2] |

| Ethanol (Solvent) | 64-17-5 | C₂H₆O | 46.07 | Anhydrous grade recommended |

| Product: this compound | 138907-73-0 | C₁₂H₁₁FN₂O₂ | 234.23 | Solid (Appearance may vary) |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrazole-4-carboxylates.[3] Researchers should perform their own optimization as needed.

Objective: To synthesize this compound.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Diethyl ethoxymethylenemalonate

-

Anhydrous Ethanol

-

Sodium acetate (optional, as a base if starting with the hydrochloride salt)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in anhydrous ethanol.

-

If using the hydrochloride salt, add sodium acetate (1 equivalent) to neutralize the HCl and free the hydrazine base. Stir for 15-20 minutes at room temperature.

-

To this solution, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise with stirring.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The crude product may precipitate upon cooling or concentration. If not, pour the concentrated mixture into ice-cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Dry the purified product under vacuum.

-

Characterization Data (Expected)

The following are expected analytical data for the final product based on its structure and data from similar compounds.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | Expected to be a solid at room temperature. The melting point for the unsubstituted ethyl 1H-pyrazole-4-carboxylate is 78-80 °C.[4] The 1-(4-fluorophenyl) derivative is expected to have a distinct melting point. |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm), two distinct singlets for the pyrazole ring protons, and multiplets in the aromatic region for the 4-fluorophenyl group are expected. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the ethyl group carbons, the pyrazole ring carbons, and the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling) are anticipated. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 234.23 should be observed. |

Safety and Handling

-

Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate is a skin and eye irritant.

-

Standard laboratory safety procedures should be followed throughout the experiment.

This guide provides a foundational pathway for the synthesis of this compound. The provided protocol, based on well-established chemical principles for pyrazole synthesis, offers a reliable starting point for laboratory-scale preparation.

References

An In-depth Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. The pyrazole scaffold is a prominent structural motif in medicinal chemistry, renowned for its diverse pharmacological activities. The presence of a fluorophenyl group at the N1-position and an ethyl carboxylate at the C4-position of the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Properties

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁FN₂O₂ | N/A |

| Molecular Weight | 234.23 g/mol | N/A |

| CAS Number | 138907-73-0 | N/A |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently available in the cited literature and would require experimental determination.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and adaptable synthetic approach for this class of compounds can be extrapolated from established methods for preparing similar pyrazole-4-carboxylate derivatives.

General Synthetic Approach: Knorr Pyrazole Synthesis

The most common method for synthesizing pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible route would involve the reaction of (4-fluorophenyl)hydrazine with a suitable three-carbon electrophilic synthon bearing an ethyl carboxylate group.

Experimental Protocol: A Representative Synthesis of a Pyrazole-4-carboxylate Derivative

The following is a general procedure adapted from the synthesis of ethyl 1H-pyrazole-4-carboxylate, which can be modified for the target compound by using the appropriate starting materials[1].

Materials:

-

(4-fluorophenyl)hydrazine hydrochloride

-

Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)

-

Ethanol

-

Sodium acetate (or another suitable base)

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Hydrazine Preparation: If starting from the hydrochloride salt, neutralize (4-fluorophenyl)hydrazine hydrochloride with a suitable base (e.g., sodium acetate) in a solvent like ethanol to generate the free hydrazine.

-

Condensation Reaction: To a solution of the β-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) in ethanol, add the solution of (4-fluorophenyl)hydrazine dropwise at a controlled temperature (e.g., under ice bath cooling).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Visualization of the Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the fluorophenyl ring (multiplets, likely showing coupling to fluorine), and protons on the pyrazole ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, carbons of the pyrazole ring, and carbons of the fluorophenyl ring (showing carbon-fluorine coupling).

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the pyrazole and aromatic rings, and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (234.23 g/mol ).

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the pyrazole scaffold is a well-established pharmacophore with a broad range of activities. Many pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticancer properties[2][3]. The presence of the fluorophenyl moiety can further enhance these activities[4].

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are known to exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[5]. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation.

Potential Signaling Pathway: COX-2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by this compound.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines[6]. The mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation, such as the NF-κB and TNF-α pathways.

Potential Signaling Pathways: NF-κB and TNF-α Modulation

Chronic inflammation is a key driver of cancer development, and the transcription factor NF-κB is a master regulator of inflammatory responses. TNF-α is a pro-inflammatory cytokine that can activate the NF-κB pathway. Inhibition of this axis is a validated strategy in cancer therapy.

Caption: Potential modulation of the TNF-α/NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a series of in vitro and in vivo assays would be necessary.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Procedure: The assay can be performed using a colorimetric or fluorometric COX inhibitor screening kit. The principle involves monitoring the peroxidase activity of COX.

-

Incubation: Incubate the respective COX enzyme with the test compound at various concentrations.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the absorbance or fluorescence at the appropriate wavelength to determine the extent of inhibition.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the compound.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of the compound in a mouse model.

Methodology:

-

Animal Model: Use Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium[3].

-

Induction of Writhing: After a specific period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Count the number of writhes for a defined period (e.g., 20 minutes) after the acetic acid injection.

-

Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented activities of related pyrazole derivatives, this compound is a strong candidate for investigation as an anti-inflammatory, analgesic, and anticancer agent. Further detailed experimental studies are warranted to fully elucidate its physicochemical properties, spectroscopic profile, and pharmacological activities, including its specific molecular targets and mechanisms of action within relevant signaling pathways. The synthetic route is accessible, and the established protocols for biological evaluation provide a clear path for future research and development efforts.

References

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 6. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Molecular Structure and Chemical Identity

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle, pyrazole, which is attached to a 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C4 position. The presence of the fluorophenyl moiety is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 138907-73-0[1] |

| PubChem CID | 14994516[1] |

| Molecular Formula | C₁₂H₁₁FN₂O₂[1] |

| Molecular Weight | 234.23 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=CN=NN1C2=CC=C(C=C2)F |

| InChI | InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3[1] |

| InChIKey | YWPRINTSRCBEQS-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols |

Spectroscopic Data

While specific experimental spectra for this compound are not available, data for the closely related isomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate , can provide valuable insights into the expected spectral features.

Table 3: Spectroscopic Data for the Isomer Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate [2]

| Spectroscopy | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ = 1.27 (t, J = 7.2 Hz, 3H, CH₃), 4.26 (q, J = 7.2 Hz, 2H, CH₂), 6.95 (s, 1H, Pz-H), 7.07 (t, J = 8.6 Hz, 2H, Ar-H), 7.70 (dd, J = 8.6 and 5.3 Hz, 2H, Ar-H), 12.61 (bs, 1H, N-H) ppm |

| ¹³C NMR (50 MHz, CDCl₃) | δ = 14.2, 61.4, 105.4, 115.8 (d, JCF = 22 Hz), 127.5 (d, JCF = 8 Hz), 137.8, 150.0, 160.1, 163.0 (d, JCF = 247 Hz) |

| IR (KBr) | 3196, 3170, 3134, 1728, 1508, 1247, 841, 779 cm⁻¹ |

It is important to note that the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of the target molecule will differ due to the different substitution pattern on the pyrazole ring.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route can be derived from established methods for the synthesis of similar pyrazole-4-carboxylates. A common approach involves the reaction of a hydrazine derivative with a suitable three-carbon synthon.

Proposed Synthesis of this compound

A potential synthetic route involves the condensation of (4-fluorophenyl)hydrazine with an appropriate β-ketoester or its equivalent. One such common starting material is ethyl 2-formyl-3-oxopropanoate.

Step-by-step Protocol:

-

Dissolution of the β-dicarbonyl compound: Dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of hydrazine: To the solution from step 1, add (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) portion-wise at room temperature with stirring.

-

Reaction: The reaction mixture is then typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product, this compound.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds have shown potent anti-inflammatory and analgesic properties, with some acting as COX inhibitors.

-

Antimicrobial: Various substituted pyrazoles have demonstrated activity against a range of bacterial and fungal strains.

-

Anticancer: Some pyrazole derivatives have been investigated for their antiproliferative effects on cancer cell lines.

The introduction of a 4-fluorophenyl group can enhance metabolic stability and receptor binding affinity. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. Further biological evaluation is warranted to elucidate its specific mechanism of action and potential therapeutic applications.

Logical Relationship of Pyrazole Scaffold to Biological Activity

Caption: Relationship between pyrazole structure and biological activity.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. This guide has summarized its key chemical identifiers, predicted physicochemical properties, and provided a plausible synthetic route. While specific experimental data for this compound is sparse, the information available for closely related analogues provides a strong foundation for future research and development efforts. The versatile pyrazole scaffold, combined with the favorable properties imparted by the fluorophenyl substituent, makes this compound a valuable building block for the discovery of new bioactive molecules.

References

The Biological Activity of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is limited in the public domain. This guide provides a comprehensive overview of the known biological activities of structurally similar pyrazole derivatives, offering insights into the potential therapeutic applications of the title compound.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating the pyrazole ring system have demonstrated a wide range of biological effects, including anti-inflammatory, analgesic, and anticancer properties. This technical guide focuses on the biological activity of this compound and its close analogs, providing a detailed examination of their potential mechanisms of action, quantitative bioactivity data from related compounds, and relevant experimental protocols.

Core Biological Activities of Structurally Related Pyrazole Carboxylates

Research on pyrazole carboxylate derivatives has primarily centered on three key therapeutic areas: inflammation, pain, and cancer. The presence of the fluorophenyl group and the ethyl carboxylate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Anti-inflammatory and Analgesic Activity

Numerous pyrazole derivatives have been investigated for their anti-inflammatory and analgesic potential. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Quantitative Data for Analogous Compounds:

| Compound/Analog | Assay | Target | Activity | Reference |

| Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (general class) | Acetic acid-induced writhing (in vivo, mice) | Analgesic | Significant activity at 25 mg/kg | [1] |

| Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (general class) | Carrageenan-induced paw edema (in vivo, rats) | Anti-inflammatory | Significant activity at 25 mg/kg | [1] |

| Substituted Ethyl 5-(phenyl)-1H-pyrazole-3-carboxylates | Carrageenan-induced paw edema (in vivo, rats) | Anti-inflammatory | Significant activity | [2][3] |

Experimental Protocols:

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats [2][3]

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound, a reference drug (e.g., Indomethacin), or vehicle (control) is administered orally.

-

After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice [1]

-

Animal Model: Swiss albino mice (20-25 g) are used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compound, a reference drug (e.g., Aspirin), or vehicle is administered orally.

-

After a defined period (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a specific stretching posture) is counted for a set duration (e.g., 20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the control group.

Anticancer Activity

The anticancer potential of pyrazole derivatives is an area of intense research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5]

Quantitative Data for Analogous Compounds:

Several studies have reported the antiproliferative activity of pyrazole derivatives against various cancer cell lines.

| Compound/Analog | Cell Line | Assay | IC50 | Reference |

| Pyrazole Benzothiazole Hybrids | A549 (Lung), PC3 (Prostate), HT29 (Colon), U87MG (Glioblastoma) | MTT Assay | 3.17 - 6.77 µM | [5] |

| Pyrazole-based Quinazolinone Derivatives | MCF7 (Breast), HCT116 (Colon) | MTT Assay | Potent Inhibition | [6] |

| Pyrazole-Indole Hybrids | HepG2 (Liver) | MTT Assay | 6.1 - 7.9 µM | [7] |

Experimental Protocols:

In Vitro Antiproliferative Activity: MTT Assay [5][8]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Anti-inflammatory Signaling Pathway

A key pathway implicated in inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4][9] Pyrazole compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Postulated Mechanism of Action of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a postulated mechanism of action for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. As of the latest literature review, specific experimental data elucidating the precise molecular targets and signaling pathways for this compound are not publicly available. The proposed mechanism is based on the well-documented biological activities of the broader pyrazole class of compounds, many of which exhibit significant anti-inflammatory properties through the inhibition of key enzymatic pathways. This document is intended to serve as a theoretical framework to guide future research and is not based on established experimental evidence for this specific molecule.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrazole class. While its specific pharmacological profile is yet to be fully characterized, the extensive body of research on pyrazole derivatives strongly suggests a potential role as a modulator of inflammatory pathways. This guide proposes a hypothetical mechanism of action centered on the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of pro-inflammatory prostaglandins. This postulated mechanism is supported by the known anti-inflammatory and analgesic properties of numerous structurally related pyrazole-containing compounds. This document provides a comprehensive overview of this hypothetical mechanism, including potential quantitative metrics, detailed experimental protocols for its investigation, and visual representations of the implicated signaling pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁FN₂O₂ |

| Molecular Weight | 234.23 g/mol |

| CAS Number | 138907-73-0 |

| Appearance | White to off-white crystalline solid (postulated) |

| Solubility | Soluble in organic solvents such as DMSO and ethanol (postulated) |

| Melting Point | Not available |

Postulated Mechanism of Action: COX-2 Inhibition

It is hypothesized that this compound acts as a selective inhibitor of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

The Arachidonic Acid Cascade and the Role of COX-2

The proposed mechanism is initiated by the inhibition of COX-2 within the arachidonic acid cascade. By selectively binding to the active site of the COX-2 enzyme, this compound would prevent the synthesis of prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes.

Postulated Quantitative Pharmacological Data

The following table presents hypothetical quantitative data that would be expected if this compound acts as a COX-2 inhibitor. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Hypothetical Value | Description |

| IC₅₀ (COX-2) | 10 - 100 nM | The half-maximal inhibitory concentration against the COX-2 enzyme. A lower value indicates higher potency. |

| IC₅₀ (COX-1) | > 10 µM | The half-maximal inhibitory concentration against the COX-1 enzyme. A high value suggests selectivity for COX-2. |

| Selectivity Index (COX-1/COX-2) | > 100 | The ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2), indicating the degree of selectivity for COX-2 over COX-1. |

| Ki (COX-2) | 5 - 50 nM | The inhibition constant, representing the binding affinity of the compound to the COX-2 enzyme. |

Experimental Protocols for Mechanism of Action Elucidation

To validate the postulated mechanism of action, a series of in vitro and in cellulo experiments would be required. The following are detailed protocols for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

The compound dilutions or vehicle (DMSO) are pre-incubated with the respective COX enzyme in the assay buffer for 15 minutes at room temperature.

-

The reaction is initiated by the addition of arachidonic acid (substrate) at a final concentration of 10 µM.

-

The reaction is allowed to proceed for 2 minutes at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

-

The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Cellular Assay for Prostaglandin E₂ Production

Objective: To assess the ability of this compound to inhibit prostaglandin E₂ (PGE₂) production in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages or A549 human lung carcinoma cells, is used.

-

Cell Stimulation: Cells are seeded in 24-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce COX-2 expression.

-

Compound Treatment: The stimulated cells are then treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Arachidonic Acid Challenge: Arachidonic acid (10 µM) is added to the cells and incubated for 30 minutes to stimulate PGE₂ production.

-

PGE₂ Quantification: The cell culture supernatant is collected, and the concentration of PGE₂ is measured using a commercially available ELISA kit.

-

Data Analysis: The concentration of PGE₂ in treated wells is compared to the vehicle-treated control to determine the percentage of inhibition. The IC₅₀ value is calculated from the concentration-response curve.

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for this compound, focusing on the inhibition of the COX-2 enzyme. This hypothesis is grounded in the established anti-inflammatory properties of the broader pyrazole chemical class.

To move beyond postulation, rigorous experimental validation is imperative. The experimental protocols detailed herein provide a clear roadmap for elucidating the true molecular mechanism of this compound. Future research should also explore other potential targets within the inflammatory cascade and other signaling pathways to build a comprehensive pharmacological profile. Such studies will be critical in determining the therapeutic potential of this compound and guiding its potential development as a novel therapeutic agent.

The Discovery and Development of Pyrazole-Based Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Since its initial synthesis, the pyrazole nucleus has been identified as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its remarkable versatility allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[5] This technical guide provides an in-depth overview of the discovery of pyrazole-based bioactive molecules, focusing on their synthesis, biological activities, and mechanisms of action, with a special emphasis on their roles in oncology, infectious diseases, and inflammation.

Core Synthesis Strategies

The construction of the pyrazole ring can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

One of the most fundamental and widely employed methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9][10] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6][7][8]

Experimental Protocol: Knorr Pyrazole Synthesis of 3,5-Dimethylpyrazole

-

Materials:

-

Acetylacetone (1,3-dicarbonyl compound)

-

Hydrazine hydrate

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution. An exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkyne equivalents is another powerful method for constructing the pyrazole ring.[3][11][12][13] This approach offers a high degree of regioselectivity, particularly when using terminal alkynes, leading to the formation of 3,5-disubstituted pyrazoles.[3][11]

Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition for 3,5-Disubstituted Pyrazoles

-

Materials:

-

Aldehyde (diazo precursor)

-

p-Toluenesulfonyl hydrazide

-

Sodium hydroxide (base)

-

Terminal alkyne (dipolarophile)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To a solution of p-toluenesulfonyl hydrazide (1.5 mmol) in the chosen solvent, add the aldehyde (1.5 mmol). Stir the mixture at room temperature for 3 hours to form the tosylhydrazone.

-

Add a solution of 5 N sodium hydroxide (1.5 mmol) and stir for an additional 20 minutes to generate the diazo compound in situ.

-

Add the terminal alkyne (7.5 mmol) to the reaction mixture.

-

Heat the mixture at 50 °C for 48 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by flash chromatography to obtain the desired 3,5-disubstituted pyrazole.[3]

-

Suzuki-Miyaura Cross-Coupling

For the synthesis of aryl-substituted pyrazoles, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool.[14][15][16][17] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between a halopyrazole and a boronic acid derivative, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole

-

Materials:

-

4-Bromopyrazole derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/water mixture)

-

-

Procedure:

-

In a reaction vessel, combine the 4-bromopyrazole (1 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

-

De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Biological Activities of Pyrazole-Based Molecules

The structural diversity of pyrazole derivatives has led to a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous pyrazole-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][4][8][18][19][20]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrazole Benzamide Derivative | HCT-116 | 7.74 | [18] |

| Pyrazole Benzamide Derivative | MCF-7 | 4.98 | [18] |

| Pyrazole-benzoxazine Hybrid | MCF-7 | 2.82 - 6.28 | [19] |

| Pyrazole-benzoxazine Hybrid | A549 | 2.82 - 6.28 | [19] |

| Scopoletin-pyrazole Hybrid | HCT-116 | < 20 | [18] |

| Thiazolyl-pyrazoline Derivative | EGFR TK | 0.06 | [18] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | 60% inhibition at 10 µM | [19] |

| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | [1][20] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 | 0.39 | [8] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | MCF-7 | 0.46 | [8] |

| Sulfonamide-pyrazole Derivative | EGFR Tyrosine Kinase | 0.26 | [8] |

| Sulfonamide-pyrazole Derivative | HER-2 Tyrosine Kinase | 0.20 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Antimicrobial Activity

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[2][21]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives

| Compound Class | S. aureus | E. coli | C. albicans | A. niger | Reference |

| Substituted Pyrazole (Compound 3) | - | 0.25 | - | - | [2] |

| Substituted Pyrazole (Compound 4) | - | - | - | - | [2] |

| Substituted Pyrazole (Compound 2) | - | - | - | 1 | [2] |

| Imidazo-pyridine Pyrazole | <1 | <1 | - | - | |

| Aminoguanidine-derived 1,3-diphenyl Pyrazole | 1-8 | 1 | - | - | |

| Pyrazole-thiazole Hybrid | MIC/MBC: 1.9/7.8 to 3.9/7.8 | - | - | - | |

| Indazole Derivative (Compound 9) | 4 (MDR strain) | - | - | - |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Procedure:

-

Prepare serial two-fold dilutions of the pyrazole compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of pyrazole-based molecules stem from their ability to interact with and modulate various cellular targets, including enzymes and signaling proteins.

Kinase Inhibition

A significant number of pyrazole derivatives have been developed as potent kinase inhibitors, playing a crucial role in cancer therapy.[8][9] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Table 3: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | Target Kinase | IC50 | Reference |

| Ruxolitinib | JAK1 | ~3 nM | [9] |

| Ruxolitinib | JAK2 | ~3 nM | [9] |

| Tozasertib | Aurora-A | 0.067 µM | [8] |

| Pyrazole-linked Thiourea Derivative | CDK2 | 25 nM | [8] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A | 0.16 µM | [8] |

| Pyrazole Derivative P-6 | Aurora-A | 0.11 µM |

Experimental Protocol: Aurora Kinase Inhibition Assay (Luminescence-Based)

-

Principle: This assay measures the activity of Aurora kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the kinase activity.

-

Procedure:

-

In a 384-well plate, add the test pyrazole inhibitor at various concentrations.

-

Add the Aurora kinase enzyme to the wells.

-

Initiate the kinase reaction by adding a substrate/ATP mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Signaling Pathways Modulated by Pyrazole-Based Kinase Inhibitors

Pyrazole-based inhibitors often target critical signaling pathways that are hyperactivated in cancer cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.

References

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journal-academia.com [journal-academia.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Initial Screening of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening protocols for novel derivatives of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. This core scaffold is a promising starting point for the development of new therapeutic agents due to the diverse biological activities associated with the pyrazole nucleus.[1] This document outlines detailed experimental methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, accompanied by data presentation guidelines and mandatory visualizations of experimental workflows and relevant signaling pathways.

Synthesis of this compound Derivatives

The foundational step in the screening process is the synthesis of the parent compound and its derivatives. A general and efficient method for synthesizing pyrazole-4-carboxylic acid ethyl esters involves a one-pot, three-component reaction.[2]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives.[2]

Materials:

-

Ethyl acetoacetate

-

Aromatic aldehyde (e.g., 4-fluorobenzaldehyde for the parent compound)

-

Hydrazine derivative (e.g., 4-fluorophenylhydrazine)

-

Catalyst (e.g., [bmim][FeCl4] - 1-butyl-3-methylimidazolium tetrachloroferrate)[2]

-

Solvent (e.g., ethanol)

-

Oxygen source (flow)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, the selected aromatic aldehyde, and the hydrazine derivative.

-

Add a catalytic amount of [bmim][FeCl4] (e.g., 1.5 mmol per 10 mmol of reactants).[2]

-

Introduce a gentle flow of oxygen into the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, if using a magnetic ionic liquid catalyst like [bmim][FeCl4], it can be separated using a magnet.[2]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure pyrazole 4-carboxylic acid ethyl ester derivative.[2]

Logical Workflow for Synthesis:

Initial Biological Screening: Methodologies

The initial screening of the synthesized derivatives is crucial to identify promising candidates for further development. The following are detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Screening

The antiproliferative activity of the pyrazole derivatives can be evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | [Insert Value] |

| Derivative 1 | A549 | [Insert Value] |

| Derivative 2 | MCF-7 | [Insert Value] |

| Derivative 2 | A549 | [Insert Value] |

| Doxorubicin | MCF-7 | [Insert Value] |

| Doxorubicin | A549 | [Insert Value] |

Relevant Signaling Pathways in Cancer:

Pyrazole derivatives have been shown to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include the EGFR, VEGFR-2, and CDK pathways.

Signaling Pathway Diagram: EGFR Inhibition

Antimicrobial Activity Screening

The antimicrobial potential of the synthesized pyrazole derivatives can be assessed against a panel of pathogenic bacteria and fungi using the agar well diffusion method for initial screening, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent alone, e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains in sterile saline or broth to match the 0.5 McFarland turbidity standard.

-

Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells of uniform diameter into the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Test compounds (serially diluted)

-

Positive and negative controls

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the microplates under the same conditions as the agar well diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

Table 1: Zone of Inhibition (mm)

| Compound ID | S. aureus | E. coli | C. albicans |

| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |

| Ciprofloxacin | [Insert Value] | [Insert Value] | N/A |

| Fluconazole | N/A | N/A | [Insert Value] |

Table 2: Minimum Inhibitory Concentration (µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |

| Ciprofloxacin | [Insert Value] | [Insert Value] | N/A |

| Fluconazole | N/A | N/A | [Insert Value] |

Workflow for Antimicrobial Screening:

Anti-inflammatory Activity Screening

The in vitro anti-inflammatory activity of the synthesized compounds can be evaluated by their ability to inhibit protein denaturation, a well-documented cause of inflammation.

Experimental Protocol: Inhibition of Albumin Denaturation

Materials:

-

Bovine Serum Albumin (BSA) solution (1%)

-

Phosphate-Buffered Saline (PBS, pH 6.4)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.2 mL of the test compound solution at various concentrations.

-

Control: A control solution is prepared without the test compound.

-

Incubation: Incubate all the solutions at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation: Anti-inflammatory Activity

| Compound ID | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| Derivative 1 | 10 | [Insert Value] |

| 50 | [Insert Value] | |

| 100 | [Insert Value] | |

| Derivative 2 | 10 | [Insert Value] |

| 50 | [Insert Value] | |

| 100 | [Insert Value] | |

| Diclofenac Sodium | 10 | [Insert Value] |

| 50 | [Insert Value] | |

| 100 | [Insert Value] |

Signaling Pathway Diagram: COX-2 Inhibition

Many anti-inflammatory drugs, including some pyrazole derivatives like Celecoxib, function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation.

Conclusion

This technical guide provides a foundational framework for the initial screening of "this compound" derivatives. The detailed protocols for synthesis and biological evaluation will enable researchers to efficiently identify lead compounds with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. The systematic presentation of data and visualization of workflows and signaling pathways are intended to facilitate clear communication and informed decision-making in the early stages of drug discovery. Further optimization and in-depth mechanistic studies will be necessary for the most promising candidates identified through these initial screens.

References

Spectroscopic Characterization of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible, and verified dataset for this specific molecule, this guide presents data for a closely related regioisomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, as a valuable reference. The spectroscopic properties of these isomers are expected to be very similar.

Chemical Structure

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data obtained for the regioisomer, Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate . This data provides a strong predictive framework for the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Table 1: ¹H NMR Data of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 12.61 | bs | 1H | - | N-H |

| 7.70 | dd | 2H | 8.6, 5.3 | Ar-H |

| 7.07 | t | 2H | 8.6 | Ar-H |

| 6.95 | s | 1H | - | Pz-H |

| 4.26 | q | 2H | 7.2 | -CH₂- |

| 1.27 | t | 3H | 7.2 | -CH₃ |

Table 2: ¹³C NMR Data of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 163.0 (d, JCF = 247 Hz) | C-F |

| 160.1 | C=O |

| 150.0 | Pz-C |

| 137.8 | Pz-C |

| 127.5 (d, JCF = 8 Hz) | Ar-C |

| 115.8 (d, JCF = 22 Hz) | Ar-C |

| 105.4 | Pz-C |

| 61.4 | -CH₂- |

| 14.2 | -CH₃ |

Infrared (IR) Spectroscopy Data[1]

Table 3: IR Absorption Bands of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3196, 3170, 3134 | N-H Stretching |

| 1728 | C=O Stretching (Ester) |

| 1508 | C=C Stretching (Aromatic) |

| 1247 | C-O Stretching (Ester) |

| 841, 779 | C-H Bending (Aromatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁FN₂O₂ |

| Molecular Weight | 234.23 g/mol |

| Exact Mass | 234.0799 Da |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard practice in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a benchtop FTIR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or a pure KBR pellet.

-

Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition :

-

Introduce the sample solution into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Caption: General workflow for spectroscopic characterization of a chemical compound.

Unveiling the Therapeutic Potential of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. This technical guide focuses on a specific, yet under-explored derivative, Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. While direct, extensive research on this particular molecule is limited, this document consolidates available data on closely related analogs and the broader class of 1-phenylpyrazole derivatives to extrapolate and propose potential therapeutic targets and mechanisms of action. This guide aims to serve as a foundational resource for researchers initiating projects on this compound, providing insights into its potential in oncology, inflammatory disorders, and neurology, alongside detailed experimental methodologies for its synthesis and biological evaluation.

Introduction: The Prominence of the Pyrazole Moiety

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in drug discovery, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 4-fluorophenyl group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins.

Potential Therapeutic Targets

Direct experimental evidence for the therapeutic targets of this compound is not extensively available in the public domain. However, based on the biological activities of structurally similar compounds, several potential targets can be hypothesized.

Oncology

Derivatives of 1-phenylpyrazole have demonstrated significant anti-proliferative activity against various cancer cell lines.

-

Estrogen Receptor Alpha (ERα): A study on a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a high binding affinity for the human estrogen receptor alpha (ERα), suggesting its potential in the treatment of breast cancer.[1] Given the shared 1-(4-fluorophenyl)-pyrazole core, this compound may exhibit similar ERα modulatory activity.

-

Tubulin Polymerization: Certain pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. These compounds bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.

-

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR covalent inhibitors, effective against both wild-type and drug-resistant mutant forms of the receptor.[2] This highlights the potential of the pyrazole scaffold in targeting receptor tyrosine kinases involved in cancer progression.

Inflammatory and Immunological Disorders

The pyrazole nucleus is a well-established pharmacophore for anti-inflammatory agents, most notably the selective COX-2 inhibitors.

-

Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins. While celecoxib is a selective COX-2 inhibitor, other pyrazole derivatives may exhibit dual COX-1/COX-2 or preferential COX-1 inhibition.

-

Cytokine Modulation: Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially modulate inflammatory signaling pathways.

Neurological Disorders

Recent research has pointed towards the involvement of pyrazole-containing compounds in modulating neurological pathways.

-

Astrocyte Activity: A pyrazole derivative, Pyr3, has been shown to inhibit thrombin-TRPC3 signaling, thereby reducing astrocyte activity. This has shown therapeutic potential in the context of intracerebral hemorrhage by mitigating secondary brain injury.[3]

-